molecular formula C12H13N3OS B187592 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 21358-15-6

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B187592
CAS No.: 21358-15-6
M. Wt: 247.32 g/mol
InChI Key: NIAYRNAJFNFAIP-UHFFFAOYSA-N
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Description

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a synthetic intermediate belonging to the 1,2,4-triazole-3-thione class, a scaffold of significant interest in medicinal and agricultural chemistry . This compound features multiple nucleophilic centers (sulfur and nitrogen atoms), making it a versatile precursor for further chemical derivatization via S- and N-alkylation to create novel compounds for biological evaluation . The 1,2,4-triazole-3-thione core is recognized for its diverse pharmacological potential, with analogues and derivatives demonstrating a range of biological activities in scientific research, including antimicrobial, antitumor, and antiviral properties . Researchers utilize this family of compounds to explore structure-activity relationships and develop new active molecules . Its mechanism of action, when biologically active, is often studied in the context of inhibiting specific enzymes or interacting with biological targets like DNA .

Properties

IUPAC Name

3-(phenoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYRNAJFNFAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352190
Record name 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21358-15-6
Record name 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenoxymethyl halides.

    Introduction of the Thiol Group: The thiol group can be introduced by treating the intermediate compound with thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

    Substitution: The allyl and phenoxymethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Anticancer Activity: EGFR-Targeting Triazole Derivatives

Furfuryl derivatives of 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

  • Structure: These compounds combine triazole, quinoline, and furan scaffolds. Alkyl ether substituents of varying lengths enhance hydrophobicity, promoting interaction with EGFR's catalytic and allosteric sites .
  • Mechanism : Unlike traditional EGFR tyrosine kinase inhibitors (TKIs), these derivatives weakly inhibit phosphorylation (IC50: 12.6–14.4 µM) but induce receptor degradation via protease activation, leading to cancer cell detachment .
  • Efficacy : The cytotoxicity of VM25 and VM26 (IC50: ~14 µM) is comparable to gefitinib (IC50: 15.2 µM), a clinically approved EGFR inhibitor .

Comparison with Target Compound: The absence of quinoline and furan scaffolds in 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol suggests reduced capacity for EGFR degradation.

Antimicrobial Activity: Schiff Base Derivatives

5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

  • Structure: Synthesized via Schiff base condensation of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-phenoxybenzaldehyde .
  • Activity : Exhibits antimicrobial effects against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to the electron-withdrawing nitro group and aromatic substituents .

Antioxidant Activity: Electron-Donating Substituents

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)

  • Structure : Feature electron-donating groups (-NH2, -SH) that enhance radical scavenging capacity .
  • Activity : Demonstrated strong antioxidant effects in DPPH• and ABTS•+ assays, with quantum calculations confirming the role of substituents in stabilizing radicals .

Comparison with Target Compound: The allyl and phenoxymethyl groups in the target compound are less electron-donating than -NH2, suggesting moderate antioxidant activity. Experimental validation is required to confirm this hypothesis.

Corrosion Inhibition

5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD)

  • Structure : Contains a methylthio-benzyl group that enhances adsorption on metal surfaces .
  • Activity : TRD showed 89% inhibition efficiency for zinc in 0.1 M HCl, outperforming simpler hydrazide derivatives due to its planar structure and sulfur-rich moieties .

Data Table: Key Triazole-3-Thiol Derivatives and Properties

Compound Name Key Substituents Biological Activity IC50/EC50 (µM) Reference ID
VM25 (FQTT derivative) Quinoline, furan, alkoxy chain Anticancer (EGFR degradation) 14.4
5-(4-Nitrophenyl)-Schiff base 4-Nitrophenyl, phenoxybenzylidene Antimicrobial N/A
4-Amino-5-phenyl-triazole-3-thiol (AT) -NH2, phenyl Antioxidant N/A
TRD Methylthio-benzyl Corrosion inhibitor 89% efficiency
4-Allyl-5-(phenoxymethyl)-triazole-3-thiol Allyl, phenoxymethyl Under investigation N/A

Biological Activity

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 21358-15-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3OSC_{12}H_{13}N_{3}OS with a molecular weight of 247.32 g/mol. It possesses a triazole ring which is known for its biological activity, particularly in the development of antifungal and antibacterial agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various triazole derivatives, including this compound. In vitro tests against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (e.g., Candida albicans, Aspergillus niger), have shown promising results.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundZone of Inhibition (mm)Gram -ve BacteriaGram +ve BacteriaFungi
4.4b3.803.804.602.10
4.4c4.304.303.704.20
4.4d 7.50 7.50 6.80 3.90
...............

The compound 4.4d exhibited the highest activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further development in antimicrobial therapy .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied, particularly their effects on various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The cytotoxicity of these compounds was evaluated using the MTT assay.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound A IGR3915
Compound B MDA-MB-23110
Compound C Panc-1>30

Among the tested compounds, those derived from the triazole structure showed selective toxicity towards cancer cells compared to normal cells, suggesting that modifications to the triazole ring can enhance anticancer activity while minimizing side effects .

The mechanism by which triazole derivatives exert their biological effects is multifaceted:

  • Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Membranes: Some compounds may alter membrane permeability in microbial cells, leading to cell lysis.

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